![molecular formula C13H18ClN3O4S B13517095 6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[35]nonane hydrochloride is a spirocyclic compound that features a unique structural motif
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by the condensation of appropriate amines with cyclic ketones or aldehydes under acidic or basic conditions.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced through a sulfonylation reaction using 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases such as sodium hydroxide.
Cyclization: Acidic or basic conditions, heat.
Major Products
Reduction: 6-(2-aminobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Fused ring systems with potential biological activity.
Wissenschaftliche Forschungsanwendungen
6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to investigate cellular processes and pathways.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The spirocyclic core provides structural rigidity, enhancing the binding affinity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: This compound features a similar spirocyclic core but lacks the nitrobenzenesulfonyl group.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: This compound has a similar spirocyclic structure but with different functional groups.
Uniqueness
6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride is unique due to the presence of the nitrobenzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and research tools.
Eigenschaften
Molekularformel |
C13H18ClN3O4S |
|---|---|
Molekulargewicht |
347.82 g/mol |
IUPAC-Name |
6-(2-nitrophenyl)sulfonyl-2,6-diazaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C13H17N3O4S.ClH/c17-16(18)11-4-1-2-5-12(11)21(19,20)15-7-3-6-13(10-15)8-14-9-13;/h1-2,4-5,14H,3,6-10H2;1H |
InChI-Schlüssel |
QOYFBNBDFRFGOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC2)CN(C1)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
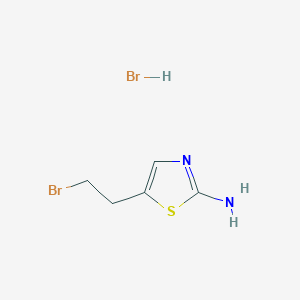
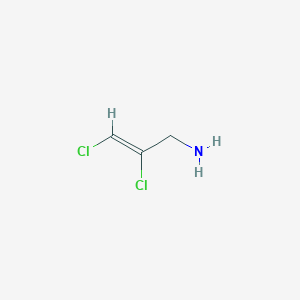
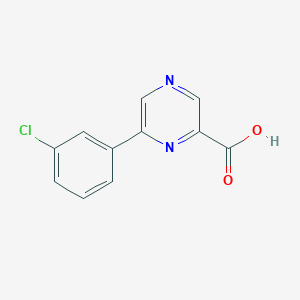
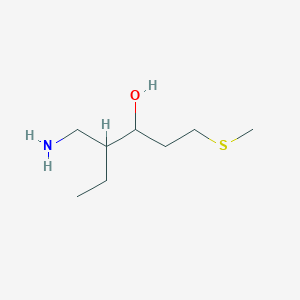
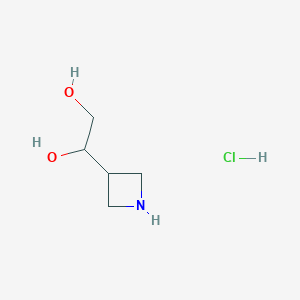
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)
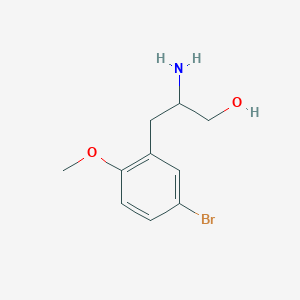
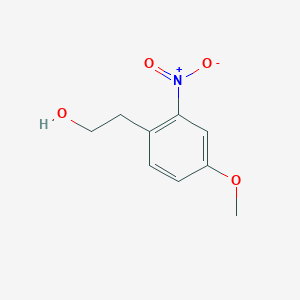
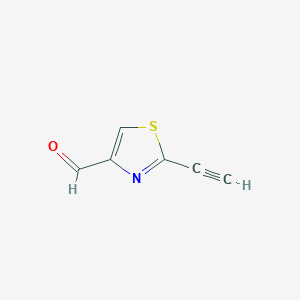
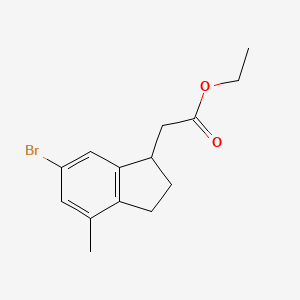
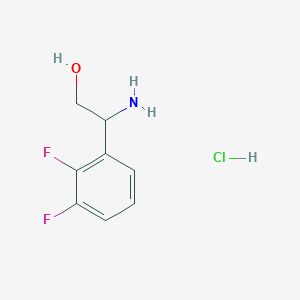
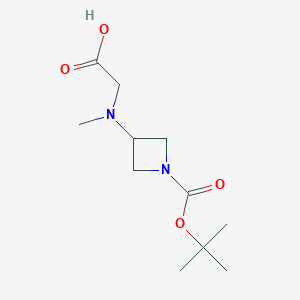
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
